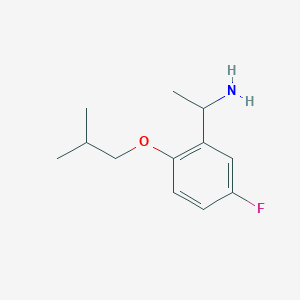
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, an isobutoxy group, and an ethylamine moiety attached to a phenyl ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 5-fluoro-2-isobutoxybenzene, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Alkylation: The resulting amine is alkylated with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of phenols or ethers.
科学研究应用
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is largely dependent on its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, thereby increasing its potency and selectivity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
1-(5-Fluoro-2-isobutoxyphenyl)ethanol: A structurally similar compound with an alcohol group instead of an amine group.
1-(5-Fluoro-2-isobutoxyphenyl)ethanone: Another related compound with a ketone group in place of the amine group.
Comparison: 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is unique due to the presence of the ethylamine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethylamine group can participate in a wider range of chemical reactions, including nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis. Additionally, the amine group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical research.
属性
IUPAC Name |
1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWUDGHCKDWAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














